

# ISTH0036: A First-in-Class Antifibrotic Agent Targeting TGF-β2

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

Fibrosis, the excessive scarring of tissue, is a debilitating pathological process underlying a multitude of chronic diseases, leading to organ malfunction and failure. In ophthalmology, fibrosis is a critical contributor to vision loss in conditions such as glaucoma, age-related macular degeneration (AMD), and diabetic macular edema (DME). **ISTH0036** is a first-in-class antifibrotic agent designed to selectively target and inhibit the production of Transforming Growth Factor beta 2 (TGF- $\beta$ 2), a key cytokine implicated in the fibrotic cascade. This technical guide provides a comprehensive overview of the preclinical and clinical development of **ISTH0036**, detailing its mechanism of action, summarizing key experimental data, and outlining the methodologies of pivotal studies.

# Introduction: The Unmet Need in Antifibrotic Therapies

Transforming Growth Factor beta (TGF- $\beta$ ) is a pleiotropic cytokine that plays a central role in cell growth, differentiation, and extracellular matrix (ECM) remodeling.[1] The TGF- $\beta$  superfamily, particularly the TGF- $\beta$ 2 isoform, is significantly upregulated in various pathological conditions, driving the fibrotic process.[1] In glaucoma, elevated TGF- $\beta$ 2 levels in the aqueous humor are associated with trabecular meshwork alterations, leading to increased intraocular pressure (IOP) and optic nerve damage.[2] Furthermore, TGF- $\beta$ 2 is a key mediator of







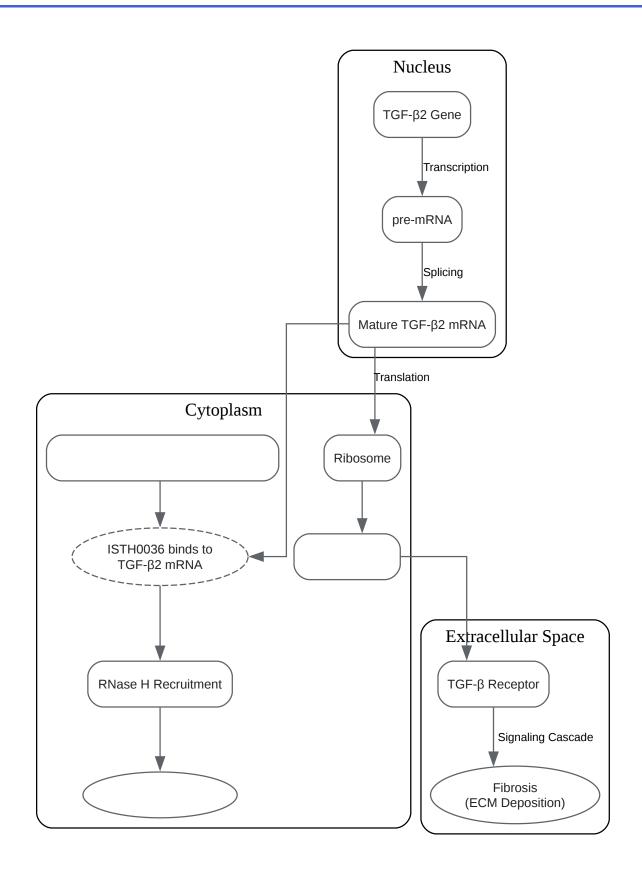
postoperative scarring in glaucoma filtration surgery, a common cause of surgical failure.[2][3] In retinal diseases like wet AMD and DME, TGF-β2 contributes to the development of fibrosis, which is a major cause of irreversible vision loss that is not adequately addressed by current anti-VEGF therapies.[4][5]

**ISTH0036** is a synthetic, 14-mer locked nucleic acid (LNA)-modified antisense oligonucleotide designed to be a potent and selective inhibitor of TGF-β2 synthesis.[1][2] Its mechanism of action offers a targeted approach to combat fibrosis by intervening at the level of gene expression.

### **Mechanism of Action**

**ISTH0036** is a gapmer antisense oligonucleotide with a central "gap" of DNA monomers flanked by LNA-modified nucleotides. This design allows for the recruitment of RNase H, an endogenous enzyme that recognizes the DNA:RNA heteroduplex formed when **ISTH0036** binds to its complementary sequence on the TGF- $\beta$ 2 messenger RNA (mRNA). RNase H then cleaves the TGF- $\beta$ 2 mRNA, leading to its degradation and a subsequent reduction in the synthesis of the TGF- $\beta$ 2 protein.[1] This targeted downregulation of TGF- $\beta$ 2 expression is expected to inhibit the downstream signaling pathways that drive fibrosis.





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Caption: Mechanism of action of ISTH0036.



## Preclinical Data In Vitro Studies

**ISTH0036** has demonstrated potent and selective downregulation of TGF- $\beta$ 2 in various cell-based assays.[1][6]

Table 1: In Vitro Activity of ISTH0036

Cell Line	Assay	Endpoint	Result	Reference
Human A172, Panc1, Trabecular Meshwork cells; Murine Astrocytes	mRNA quantification	TGF-β2 mRNA levels	Potent, selective, sequence- and dose- dependent downregulatio n	[2]

| Not Specified | mRNA and Protein Suppression | IC50 | mRNA: 0.4  $\mu$ M, Protein: 0.7  $\mu$ M |[7] |

#### In Vivo Studies

Preclinical studies in animal models of ophthalmic diseases have shown the therapeutic potential of **ISTH0036**.

In a mouse model of GFS, intraocular administration of **ISTH0036** significantly prolonged the survival of the filtering bleb and reduced fibrosis in the bleb area compared to controls.[3][8]

In a laser-induced CNV mouse model, intravitreal **ISTH0036** significantly reduced angiogenesis by 40% compared to controls.[8] The treatment also led to a decrease in vascular leakage and fibrotic development.[4]

Table 2: Preclinical In Vivo Efficacy of ISTH0036



Model	Species	Key Findings	Reference
Glaucoma Filtration Surgery	Mouse	Significantly prolonged bleb survival, decreased fibrosis	[3][8]

| Choroidal Neovascularization | Mouse | 40% reduction in angiogenesis, decreased vascular leakage and fibrosis |[4][8] |

#### **Clinical Data**

**ISTH0036** has been evaluated in Phase 1 and Phase 2 clinical trials for various ophthalmic indications.

### Phase 1 Study in Glaucoma

A first-in-human, open-label, dose-escalation Phase 1 trial evaluated the safety and tolerability of a single intravitreal injection of **ISTH0036** in patients with primary open-angle glaucoma undergoing trabeculectomy.[2][9]

Table 3: Phase 1 Clinical Trial in Glaucoma (NCT02406833)

Parameter	Details
Study Design	Prospective, open-label, dose-escalation
Patient Population	12 patients with primary open-angle glaucoma undergoing trabeculectomy with mitomycin C
Dose Levels	6.75 μg, 22.5 μg, 67.5 μg, 225 μg (single intravitreal injection)
Primary Endpoint	Safety and tolerability
Key Efficacy Outcome	Intraocular Pressure (IOP)

| Results | - Safe and well-tolerated at all dose levels.[2] - No reported adverse events related to **ISTH0036**.[2] - At the two highest doses (67.5  $\mu$ g and 225  $\mu$ g), IOP remained persistently



below 10 mmHg over the three-month observation period.[2][9] |

Table 4: Mean IOP (mmHg ± SD) in Phase 1 Glaucoma Trial

Dose Level	Day 43	Day 85
1 (6.75 µg)	9.8 ± 1.0	9.7 ± 3.3
2 (22.5 μg)	11.3 ± 6.7	14.2 ± 6.5
3 (67.5 μg)	5.5 ± 3.0	5.8 ± 1.8

 $| 4 (225 \mu g) | 7.5 \pm 2.3 | 7.8 \pm 0.6 |$ 

## Phase 2 BETTER Study in nAMD and DME

The BETTER study was an international, multicenter, open-label Phase 2a trial that evaluated **ISTH0036** in patients with neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[4]

Table 5: Phase 2a BETTER Clinical Trial

Parameter	Details	
Study Design	International, multicenter, open-label	
Patient Population	43 patients with nAMD and DME (treatment- naïve or anti-VEGF pre-treated but inactive)	
Treatment Regimen	Intravitreal injections every 8 weeks (Q8W)	
Key Efficacy Outcomes	Best-Corrected Visual Acuity (BCVA), Central Retinal Thickness (CRT), reduction of hyperreflective material (HRM) volume, reduction of intraretinal fluid (IRF) volume	

| Results | - Improvement or stabilization of BCVA.[4] - Reduction in CRT in all patient groups. [4] - 70% reduction in HRM volume in nAMD eyes with fibrosis under **ISTH0036** treatment,



compared to a 75% increase in fellow eyes receiving standard of care.[4] - Reduction in IRF volume in DME patients.[4] - Stable IOP.[4] |

Table 6: Key Quantitative Outcomes from the Phase 2 BETTER Study

Indication	Patient Group	Change in CRT (Baseline to End of Study)	Change in HRM/IRF Volume
nAMD	All	-29 to -122 μm	70% reduction in HRM volume
DME	Naïve	-333 nL reduction in IRF volume	Not specified

| DME | Pre-treated | -120 nL reduction in IRF volume | Not specified |

## **Experimental Protocols**

This section provides an overview of the methodologies for key experiments cited in the preclinical and clinical evaluation of **ISTH0036**.

## In Vitro TGF-β2 mRNA and Protein Downregulation Assay



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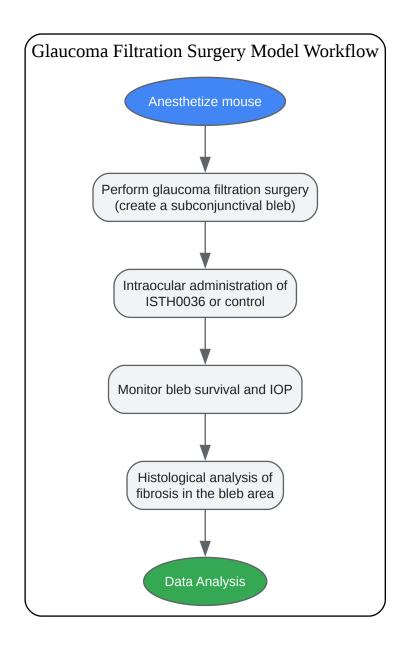
**Caption:** General workflow for in vitro evaluation of **ISTH0036**.



- Cell Culture: Human Panc1 pancreatic cancer cells or murine astrocytes are cultured in appropriate media and conditions.[6]
- Treatment: Cells are treated with increasing concentrations of **ISTH0036** or a scrambled control oligonucleotide. Delivery is achieved through gymnotis, where the cells take up the naked oligonucleotide without the need for transfection reagents.[6][10]
- Incubation: Cells are incubated for a specified period (e.g., 7 days).[6]
- Sample Collection: Cell lysates are collected for mRNA analysis, and the cell culture supernatant is collected for protein analysis.[6]
- mRNA Quantification: TGF-β2 mRNA levels are quantified using a branched DNA (bDNA)
   assay and normalized to a housekeeping gene.[6]
- Protein Quantification: TGF-β2 protein levels in the supernatant are measured by an enzyme-linked immunosorbent assay (ELISA).[6]

### Murine Glaucoma Filtration Surgery (GFS) Model





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Caption: Workflow for the murine GFS model.

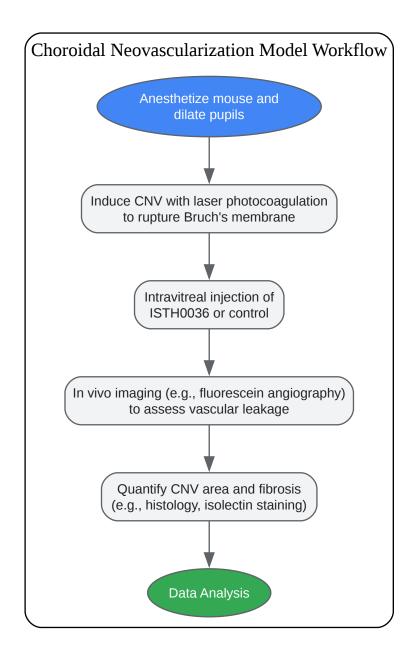
- Animal Model: C57BL/6 mice are commonly used for this model.[3]
- Anesthesia: Mice are anesthetized using an appropriate method (e.g., intraperitoneal injection of ketamine and xylazine).
- Surgical Procedure: A small incision is made in the conjunctiva to create a subconjunctival space. A fistula is then created through the sclera into the anterior chamber to allow aqueous



humor to drain, forming a filtering bleb.[3]

- Treatment: **ISTH0036** or a control (saline or scrambled oligonucleotide) is administered via intraocular injection.[8]
- Endpoints: Bleb survival is monitored over time. At the end of the study, eyes are enucleated for histological analysis to assess the extent of fibrosis in the bleb area.[3][8]

## Laser-Induced Choroidal Neovascularization (CNV) Model





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**Caption:** Workflow for the laser-induced CNV model.

- Animal Model: Adult C57BL/6J mice are typically used.[11]
- Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.[11]
- Laser Photocoagulation: A laser (e.g., 532 nm argon laser) is used to create burns on the retina, rupturing Bruch's membrane and inducing the growth of new blood vessels from the choroid.[11]
- Treatment: ISTH0036 or a control is administered via intravitreal injection.[8]
- Endpoints: The extent of CNV can be assessed in vivo using fluorescein angiography to visualize vascular leakage. Post-mortem analysis of choroidal flat mounts stained with isolectin B4 is used to quantify the area of neovascularization. Fibrosis can be assessed by staining for collagen.[11]

#### **Conclusion and Future Directions**

**ISTH0036** has demonstrated a promising profile as a first-in-class antifibrotic agent targeting TGF-β2. Preclinical studies have established its potent and selective mechanism of action and its efficacy in relevant animal models of ophthalmic diseases. Clinical trials have shown that **ISTH0036** is safe and well-tolerated, with encouraging signs of clinical activity in glaucoma, nAMD, and DME. The significant reduction in fibrosis observed in the Phase 2 BETTER study highlights the potential of **ISTH0036** to address a major unmet need in the treatment of these chronic, vision-threatening conditions. Further clinical development, including larger, controlled trials, is warranted to fully elucidate the therapeutic potential of **ISTH0036** and to establish its role in the management of fibrotic ocular diseases.

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